molecular formula C13H15ClO5 B169668 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid CAS No. 182922-16-3

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid

Cat. No.: B169668
CAS No.: 182922-16-3
M. Wt: 286.71 g/mol
InChI Key: MYIRBRYPWMAEQC-UHFFFAOYSA-N
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Description

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₁₅ClO₅. It is a derivative of benzoic acid, characterized by the presence of a chloropropanoyl group and a propoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 3-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with 3-chloropropanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a research tool in studying enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Acetoxy)propoxy)benzoic acid
  • 4-(3-(Methoxy)propoxy)benzoic acid
  • 4-(3-(Bromopropanoyl)oxy)propoxy)benzoic acid

Uniqueness

4-(3-((3-Chloropropanoyl)oxy)propoxy)benzoic acid is unique due to the presence of the chloropropanoyl group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and as a tool in biochemical research .

Properties

IUPAC Name

4-[3-(3-chloropropanoyloxy)propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c14-7-6-12(15)19-9-1-8-18-11-4-2-10(3-5-11)13(16)17/h2-5H,1,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIRBRYPWMAEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCOC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595452
Record name 4-{3-[(3-Chloropropanoyl)oxy]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182922-16-3
Record name 4-{3-[(3-Chloropropanoyl)oxy]propoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-(3-chloroproponyloxy)propyl)benzoic acid
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